N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 4, a phenyl group at position 5, and a 3-nitrobenzamide moiety at position 2. The nitro group at the meta position of the benzamide introduces electron-withdrawing properties, which may influence both the compound’s reactivity and pharmacological activity.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)30-23(24-20)25-22(27)18-8-5-9-19(14-18)26(28)29/h2-14H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCCDUZRSKQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenediazonium chloride with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol. This coupling reaction forms 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole, which is then condensed with 3-nitrobenzoyl chloride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, improved purification techniques, and the recycling of reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been studied for its anticancer properties[_{{{CITATION{{{2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- [4- (5 ...](https://link.springer.com/article/10.1134/S1070428021040187). It has demonstrated moderate to excellent activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers[{{{CITATION{{{_2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- 4- (5 ....
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The nitro group on the benzamide moiety may participate in redox reactions, leading to the generation of reactive species that can damage cellular components.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of the nitro group on the benzamide (e.g., 2-nitro vs. 3-nitro) significantly impacts electronic properties and steric interactions. For instance, 2-nitro derivatives () may exhibit different binding affinities compared to 3-nitro analogs due to altered resonance effects .
- In contrast, analogs with methoxy or phenoxy groups (e.g., ) introduce electron-donating effects, which may reduce reactivity but improve solubility .
- Heterocyclic Hybrids : Compounds combining thiazole with triazole or benzothiazole moieties () demonstrate modular pharmacological profiles, suggesting that hybrid scaffolds could broaden therapeutic applications .
Spectral Comparison:
- IR Spectroscopy: The 3-nitrobenzamide group is expected to show C=O stretching at ~1680 cm⁻¹ and asymmetric/symmetric NO₂ stretching at 1520–1350 cm⁻¹, consistent with analogs in and . Absence of S-H stretches (~2500–2600 cm⁻¹) in thione-containing analogs () confirms the dominance of thione tautomers, a feature relevant to stability .
- ¹H-NMR :
- Aromatic protons in the thiazole and benzamide regions (δ 7.3–8.3 ppm) align with signals observed in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
